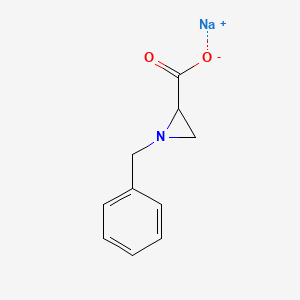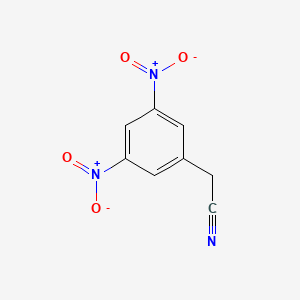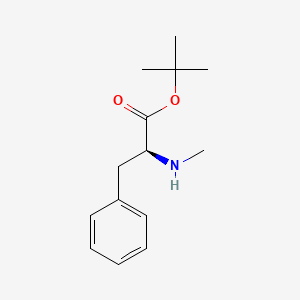
methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate
Übersicht
Beschreibung
Methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate, also known as R-phenylpiracetam, is a synthetic nootropic drug that is structurally similar to piracetam. It was first synthesized in Russia in the 1980s and has since gained popularity as a cognitive enhancer. R-phenylpiracetam is known to improve memory, focus, and mental clarity without causing significant side effects.
Wirkmechanismus
The exact mechanism of action of methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylatecetam is not fully understood. However, it is believed to enhance cognitive function by increasing the activity of acetylcholine receptors in the brain. methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylatecetam also modulates the activity of glutamate receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects
methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylatecetam has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in motivation and attention. It also increases the level of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylatecetam has also been shown to improve cerebral blood flow, which can enhance cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylatecetam has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a low toxicity profile. However, methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylatecetam can be expensive, and its effects on cognitive function may vary depending on the individual. In addition, the long-term effects of methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylatecetam on the brain are not well understood, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylatecetam. One area of interest is its potential in treating cognitive impairment associated with neurological disorders. Another area of research is the development of new analogs of methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylatecetam that may have improved cognitive-enhancing properties. Additionally, more research is needed to determine the long-term effects of methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylatecetam on the brain and its potential for abuse.
Conclusion
methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylatecetam is a synthetic nootropic drug that has gained popularity as a cognitive enhancer. Its cognitive-enhancing properties have been extensively studied, and it has been shown to improve memory, learning, and attention. methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylatecetam has several advantages for lab experiments, but more research is needed to determine its safety and efficacy. Future research directions include investigating its potential in treating cognitive impairment associated with neurological disorders and developing new analogs with improved cognitive-enhancing properties.
Wissenschaftliche Forschungsanwendungen
Methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylatecetam has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, learning, and attention in animal models and human subjects. methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylatecetam has also been investigated for its potential in treating cognitive impairment associated with neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZYPIMJMZIAGF-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@H]1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935465 | |
| Record name | Methyl 4-phenylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate | |
CAS RN |
156469-70-4 | |
| Record name | Methyl 4-phenylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-methylbenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B3214436.png)
![4-Chlorobenzyl 4-(3-(5-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)-3-oxopropyl)piperazine-1-carboxylate](/img/structure/B3214443.png)
![3-Chlorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B3214449.png)



![[1,1'-Biphenyl]-4-carboxylic acid, (3aR,4R,5R,6aS)-hexahydro-4-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B3214482.png)
![Ethyl thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B3214483.png)



![4-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B3214534.png)
![1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-ol](/img/structure/B3214542.png)
![1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-3-ol](/img/structure/B3214550.png)